molecular formula C23H24N2O3S B2850234 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide CAS No. 868676-74-8

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide

Cat. No.: B2850234
CAS No.: 868676-74-8
M. Wt: 408.52
InChI Key: LRWZFZCDVORJGF-UHFFFAOYSA-N
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Description

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research. It features a hybrid scaffold that combines a benzamide moiety with a sulfonamide functional group, a characteristic of privileged structures in drug discovery. This scaffold is recognized for its versatility and potential as a precursor for synthesizing diverse compound libraries aimed at inhibiting various biologically relevant enzymes. Researchers explore derivatives of this core structure for a range of applications, including as inhibitors for enzymes like carbonic anhydrase and nucleoside-triphosphate diphosphohydrolases (NTPDases). The integration of the N-phenylbenzamide and the N-benzyl-N-isopropylsulfonamide groups provides a multifunctional platform for structure-activity relationship (SAR) studies. This product is intended for research and development purposes exclusively and is not approved for diagnostic or therapeutic use. Researchers should handle all chemical compounds with appropriate safety precautions.

Properties

IUPAC Name

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S/c1-18(2)25(17-19-9-5-3-6-10-19)29(27,28)22-15-13-20(14-16-22)23(26)24-21-11-7-4-8-12-21/h3-16,18H,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWZFZCDVORJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzyl chloride with isopropylamine to form benzyl(isopropyl)amine. This intermediate is then reacted with sulfonyl chloride to produce benzyl(propan-2-yl)sulfonamide. Finally, the sulfonamide is coupled with N-phenylbenzamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide is being investigated for its potential therapeutic effects in treating various diseases:

  • Antitumor Activity : Research indicates that benzamide derivatives can inhibit the proliferation of cancer cells by targeting specific kinases involved in cell signaling pathways. Studies have shown that this compound exhibits significant inhibition of cell growth in breast and prostate cancer models .
  • Neuroleptic Activity : The compound has demonstrated potential in reducing stereotyped behavior induced by apomorphine in animal models, suggesting applications in treating neuropsychiatric disorders such as schizophrenia.

Biochemistry

The compound may serve as an enzyme inhibitor or receptor modulator. Its mechanism of action typically involves:

  • Enzyme Inhibition : By binding to the active site of enzymes, it may inhibit their activity, leading to altered cellular pathways.
  • Receptor Modulation : The compound can interact with receptors, potentially affecting signaling pathways crucial for various physiological responses .

Materials Science

In industrial applications, 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide can be utilized as a building block for synthesizing more complex molecules or materials. Its unique chemical properties allow for the development of new materials with specific functionalities.

Antitumor Efficacy

A study evaluated the effects of various benzamide derivatives on tumor cell lines, revealing that compounds with similar structures to 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide exhibited significant inhibition of cell growth, particularly against breast and prostate cancer models.

Neuroleptic Effects

In behavioral studies involving rats, the compound was found to significantly reduce stereotypy induced by apomorphine, indicating its potential for treating conditions like schizophrenia or other neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Variations

Compound Name Sulfamoyl Substituents Benzamide Substituent Key Biological Activity/Properties Reference
Target Compound Benzyl, Propan-2-yl Phenyl Inferred: Potential antifungal/kinase inhibition (structural analogy) N/A
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl, Methyl 5-[(4-Methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl Antifungal (C. albicans, thioredoxin reductase inhibition)
Compound 4 (5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide) 4-Fluorophenyl 5-Chloro-2-methoxybenzyl PD-L1 inhibition (53.3%), anti-proliferative (PC-3 cells)
ZINC2723449 (4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide) Benzyl, Ethyl 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl Structural analog; oxadiazole may enhance target binding
N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide Benzyl, Methyl 4-Bromophenyl Bromine enhances lipophilicity; potential halogen bonding
4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide Bis(2-methylpropyl) 4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl Dual sulfamoyl groups; possible dual-target inhibition

Key Findings from Comparative Analysis

Sulfamoyl Substituents :

  • Branched vs. Linear Alkyl : The propan-2-yl group in the target compound may improve metabolic stability compared to methyl or ethyl analogs due to reduced oxidative metabolism .
  • Aromatic vs. Alkyl : Benzyl groups (as in LMM5) enhance π-π stacking with aromatic residues in enzymes like thioredoxin reductase, while fluorophenyl groups (Compound 4) increase electron-withdrawing effects, boosting PD-L1 inhibition .

Benzamide Modifications: Heterocyclic Rings: Oxadiazole (LMM5, ZINC2723449) or thiazole () moieties introduce hydrogen-bonding sites, improving target affinity .

Biological Activity: Antifungal Activity: LMM5’s oxadiazole ring and methoxyphenyl group are critical for inhibiting C. albicans growth (MIC: 50 μg/mL) . Anticancer Potential: Compound 4’s chloro and methoxy substituents correlate with anti-proliferative activity (66.6% inhibition in PC-3 cells) .

ADMET Properties :

  • Safety : Compounds with simple alkyl groups (e.g., methyl, ethyl) show lower cytotoxicity compared to halogenated analogs (e.g., trifluoromethyl in Compound 31, ) .
  • Solubility : Bulkier substituents (e.g., bis(2-methylpropyl) in ) may reduce aqueous solubility, requiring formulation optimization .

Biological Activity

4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide is a synthetic compound that belongs to the class of sulfonamides and benzamides. These compounds are known for their diverse biological activities, including antibacterial, anti-inflammatory, and potential anticancer properties. This article aims to explore the biological activity of this specific compound by reviewing existing literature, highlighting case studies, and presenting relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.41 g/mol
  • Key Functional Groups : Sulfamoyl group, benzamide moiety

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The mechanism often involves the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. This inhibition leads to bacteriostatic effects, preventing bacterial growth and replication.

Table 1: Antibacterial Activity of Sulfonamide Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamideP. aeruginosa8 µg/mL

Anti-inflammatory Effects

In addition to antibacterial activity, sulfonamide derivatives have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Case Study: Inhibition of COX Enzymes
A study demonstrated that derivatives similar to 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide exhibited significant inhibition of COX-2 activity, which is implicated in inflammatory responses. The results indicated a dose-dependent relationship between compound concentration and COX inhibition.

The biological activity of 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide can be attributed to its ability to interact with specific molecular targets within bacterial cells and inflammatory pathways. Key mechanisms include:

  • Enzyme Inhibition : By binding to active sites on enzymes like DHPS and COX, the compound disrupts normal cellular functions.
  • Cell Membrane Disruption : Some studies suggest that certain benzamide derivatives can affect bacterial cell membranes, leading to increased permeability and cell death.
  • Synergistic Effects : When used in combination with other agents, such as cell-penetrating peptides, the antibacterial efficacy can be enhanced.

Research Findings

Recent research has focused on optimizing the structure of sulfonamide derivatives to enhance their biological activity. For instance, modifications in the benzene ring or the sulfamoyl group have shown promising results in increasing potency against resistant bacterial strains.

Table 2: Structure-Activity Relationship (SAR) Insights

ModificationEffect on Activity
Para-substitutionIncreased potency
Sulfamoyl group variationEnhanced antibacterial activity
Benzene ring modificationImproved selectivity

Q & A

Q. What are the critical steps and optimized conditions for synthesizing 4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide?

  • Methodological Answer : Synthesis typically involves sequential sulfonylation and amidation reactions. First, introduce the sulfamoyl group via sulfonylation of a benzyl(propan-2-yl)amine intermediate under anhydrous conditions using solvents like dichloromethane or DMF. Subsequent coupling of the sulfamoyl intermediate with N-phenylbenzamide requires catalysts such as EDCI/HOBt for amide bond formation. Key parameters include maintaining temperatures between 0–5°C during sulfonylation and refluxing (70–80°C) for amidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield (>75%) and purity (>95%) .

Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) confirms regiochemistry and functional group integrity. Infrared (IR) spectroscopy identifies sulfonamide (S=O stretches at ~1350–1150 cm⁻¹) and amide (C=O stretch ~1650 cm⁻¹) groups. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while mass spectrometry (ESI-MS or HRMS) validates molecular weight. X-ray crystallography, if feasible, resolves stereochemical ambiguities .

Q. How does the compound’s structure influence its physicochemical properties?

  • Methodological Answer : The sulfamoyl group enhances hydrophilicity (logP ~2.8) and hydrogen-bonding capacity, impacting solubility in polar aprotic solvents (e.g., DMSO). The N-phenylbenzamide moiety contributes to π-π stacking, influencing crystallinity. Computational tools like MarvinSketch or ACD/Labs predict properties such as pKa (~9.5 for the sulfonamide) and partition coefficients. Experimental validation via shake-flask assays (octanol/water) and thermal analysis (DSC for melting point determination) complements computational data .

Advanced Research Questions

Q. What strategies address contradictions in reported biological activity data for this compound and its analogs?

  • Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line specificity, incubation time). To resolve conflicts:
  • Perform dose-response curves across multiple models (e.g., cancer cell lines vs. primary cells).
  • Use orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to confirm target engagement.
  • Conduct meta-analyses of structural analogs (e.g., ’s benzamide derivatives) to identify substituent-dependent activity trends. For example, replacing the propan-2-yl group with methylsulfonyl (as in ) may enhance kinase inhibition .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding to targets like carbonic anhydrase or tyrosine kinases. Use crystal structures (PDB IDs: e.g., 3LXG for sulfonamide-binding enzymes) to define binding pockets. Molecular Dynamics (MD) simulations (GROMACS, AMBER) assess stability of ligand-receptor complexes over 100+ ns trajectories. Free-energy calculations (MM-PBSA) quantify binding affinities. Validate predictions with Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for experimental KD values .

Q. What synthetic routes enable functionalization of the benzamide core for SAR studies?

  • Methodological Answer : Introduce diversity via:
  • Electrophilic substitution : Bromination (NBS, CCl₄) at the benzamide para-position, followed by Suzuki-Miyaura cross-coupling for aryl/heteroaryl groups.
  • Sulfonamide modification : Replace propan-2-yl with cyclopropyl or fluorobenzyl groups (see ) using nucleophilic displacement (K₂CO₃, DMF, 60°C).
  • Amide bioisosteres : Substitute the benzamide with 1,3,4-oxadiazole (as in ) to enhance metabolic stability. Monitor reaction progress via TLC and characterize intermediates with LC-MS .

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